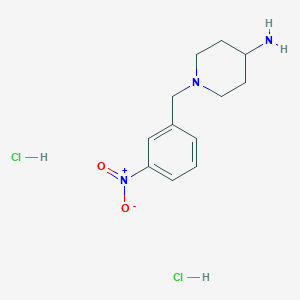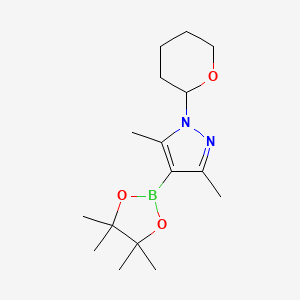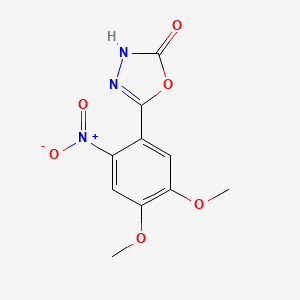
5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one
Übersicht
Beschreibung
“5-(4,5-Dimethoxy-2-nitrophenyl)-1,3,4-oxadiazol-2(3H)-one” is a complex organic compound. The name suggests it contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The phenyl group attached to the oxadiazole ring is substituted with two methoxy groups and one nitro group .
Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains an oxadiazole ring attached to a phenyl ring, which is further substituted with two methoxy groups and one nitro group .
Chemical Reactions Analysis
The compound “4,5-Dimethoxy-2-nitrobenzyl alcohol” is used as a reagent for the protection of alcohols, which can be cleaved by photolysis involving intramolecular rearrangement to derivatives of o-nitrosobenzaldehyde .
Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as “4,5-Dimethoxy-2-nitrobenzyl alcohol” include a melting point of 144-151°C, solubility in water, and light sensitivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Derivatives Synthesis : Research has focused on synthesizing various derivatives of oxadiazole, including 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol and its S-substituted derivatives, highlighting their structural elucidation through spectroscopic analysis (Aziz‐ur‐Rehman et al., 2013).
- Optical Studies : Investigations into the optical properties of metal complexes involving oxadiazole derivatives, such as 3,4-dimethoxy benzaldehyde [5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]hydrazone, have been conducted (Mekkey et al., 2020).
Biological Activities
- Antimicrobial Activity : A significant focus has been on the antimicrobial potential of oxadiazole derivatives. Studies have shown strong antibacterial activities against various bacteria, including gram-positive and gram-negative strains (Hirao et al., 1971).
- Anti-proliferative Activities : Research into the anti-proliferative activities of oxadiazole N-Mannich bases against various cancer cell lines has been carried out, showing promising results (Al-Wahaibi et al., 2021).
- Mesogenic Properties : Studies on the liquid crystalline properties of oxadiazole derivatives, affected by the presence of polar groups like nitro groups, have been explored (Abboud et al., 2017).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Investigations have shown that certain oxadiazole derivatives can inhibit the corrosion of mild steel in acidic environments, making them of interest in material science (Lagrenée et al., 2001).
Synthesis Methods
- Microwave-accelerated Synthesis : Innovative synthesis methods like microwave-accelerated one-step synthesis for producing 1,3,4-oxadiazole derivatives have been developed, indicating progress in synthesis techniques (Saeed & Mumtaz, 2008).
Other Applications
- CNS Depressant Activity : The potential of substituted 1,3,4-oxadiazoles in central nervous system depressant activity has been a subject of study, highlighting their pharmaceutical significance (Singh et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(4,5-dimethoxy-2-nitrophenyl)-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O6/c1-17-7-3-5(9-11-12-10(14)19-9)6(13(15)16)4-8(7)18-2/h3-4H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORQHIPFXRZXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C2=NNC(=O)O2)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



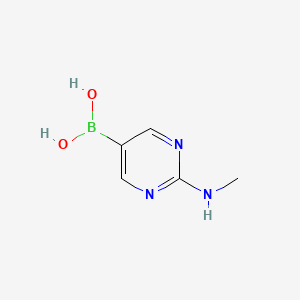
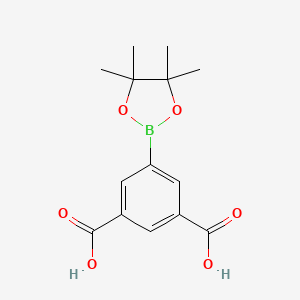
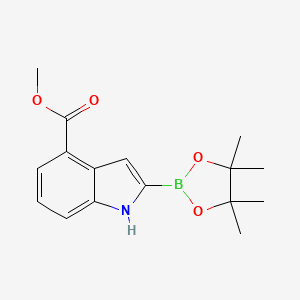
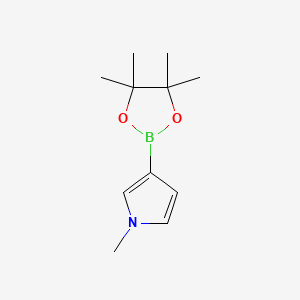

![2'-Iodo-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393667.png)



